8-Methoxyisoquinoline-3-carbonitrile
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Overview
Description
8-Methoxyisoquinoline-3-carbonitrile is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a methoxy group at the 8th position and a nitrile group at the 3rd position makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyisoquinoline-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate and acetic acid as catalysts . This one-pot method is efficient and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
8-Methoxyisoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to amines or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional functional groups, while reduction can produce amines.
Scientific Research Applications
8-Methoxyisoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methoxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological pathways. For example, its potential anti-cancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methoxybenzo[h]quinoline-3-carbonitrile: Similar in structure but with different biological activities.
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
Uniqueness
8-Methoxyisoquinoline-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
8-methoxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-8-5-9(6-12)13-7-10(8)11/h2-5,7H,1H3 |
InChI Key |
NUPREJNDLYGZKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=NC=C21)C#N |
Origin of Product |
United States |
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